Product packaging for Oxotremorine sesquioxalate(Cat. No.:CAS No. 6109-69-9)

Oxotremorine sesquioxalate

Cat. No.: B14729242
CAS No.: 6109-69-9
M. Wt: 682.7 g/mol
InChI Key: OOSKKJWVASATRO-UHFFFAOYSA-N
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Description

Oxotremorine sesquioxalate is the salt form of a potent non-selective muscarinic acetylcholine receptor (mAChR) agonist. This compound is extensively used in neuroscience and pharmacological research to investigate the cholinergic system, which is critical for regulating memory, learning, and motor control. The crystal structure of this compound has been determined, showing the compound consists of an oxotremorine cation with oxalic acid and oxalate anions, linked by a series of hydrogen bonds . In research settings, this compound is a key tool for studying receptor binding and activation, as well as for exploring the pathophysiology and potential treatments for neurodegenerative disorders. Its potent agonist activity induces characteristic physiological responses, such as tremor and analgesia, making it valuable for creating experimental models . Toxicological studies indicate an intravenous LD50 of 2287 µg/kg in mice, with observed effects including tremor and changes in salivary gland function . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data and relevant literature prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H42N4O14 B14729242 Oxotremorine sesquioxalate CAS No. 6109-69-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6109-69-9

Molecular Formula

C30H42N4O14

Molecular Weight

682.7 g/mol

IUPAC Name

oxalic acid;1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidin-2-one

InChI

InChI=1S/2C12H18N2O.3C2H2O4/c2*15-12-6-5-11-14(12)10-4-3-9-13-7-1-2-8-13;3*3-1(4)2(5)6/h2*1-2,5-11H2;3*(H,3,4)(H,5,6)

InChI Key

OOSKKJWVASATRO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC#CCN2CCCC2=O.C1CCN(C1)CC#CCN2CCCC2=O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O

Origin of Product

United States

Historical Context of Oxotremorine As a Cholinergic Research Tool

The journey of oxotremorine (B1194727) in neuroscience began with the study of its predecessor, tremorine (B1213734). The discovery that tremorine induced pronounced tremors in animals led to the identification of its active metabolite, oxotremorine. This development marked a pivotal moment, providing researchers with a more direct and potent tool to investigate the physiological and pathological roles of the cholinergic system.

Oxotremorine's ability to readily cross the blood-brain barrier and act as a selective agonist at muscarinic acetylcholine (B1216132) receptors made it an invaluable asset in the laboratory. ontosight.aimedchemexpress.com Its administration in animal models could reliably reproduce symptoms associated with cholinergic hyperactivity, such as tremors, ataxia, and spasticity, mirroring those seen in conditions like Parkinsonism. ontosight.ai This characteristic was swiftly capitalized upon to create robust animal models for studying the mechanisms of such disorders and for the preliminary screening of potential therapeutic agents.

The use of oxotremorine also spurred the development of various analogs, including both agonists and antagonists. nih.gov This expansion of the chemical toolbox allowed for a more nuanced dissection of the cholinergic system, enabling scientists to probe the functions of different muscarinic receptor subtypes and their downstream signaling pathways.

Foundational Role in Advancing Cholinergic Neurotransmission Understanding

Crystal Structure Elucidation

The precise arrangement of atoms within the oxotremorine sesquioxalate crystal has been determined through X-ray diffraction studies. rsc.org This powerful technique has illuminated the molecule's conformation and the intricate network of interactions that stabilize its solid-state form. The crystal structure reveals a triclinic system with the space group P{\overline{1}}. rsc.org

Characterization of Pyrrolidine (B122466) and Pyrrolidone Ring Conformations

At the heart of the oxotremorine molecule are two heterocyclic rings: a pyrrolidine ring and a pyrrolidone ring. The pyrrolidine ring, a five-membered saturated ring containing a nitrogen atom, adopts an envelope conformation. rsc.org In this arrangement, four of the carbon atoms are roughly in a plane, while the nitrogen atom is displaced from this plane by approximately 0.54 Å. The substituent attached to the nitrogen is in a pseudo-equatorial position, a key detail for understanding its steric and electronic properties. rsc.org This puckered conformation is a common feature of pyrrolidine rings and is influenced by the substituents on the ring. nih.gov

Analysis of Intermolecular Interactions, including Hydrogen Bonding Patterns

The crystal packing of this compound is dominated by a comprehensive network of hydrogen bonds. These interactions occur between the oxotremorine cation and the oxalic acid and oxalate (B1200264) moieties. rsc.org Specifically, the protonated nitrogen of the pyrrolidine ring and the oxygen atoms of the oxalate and oxalic acid molecules act as hydrogen bond donors and acceptors, respectively. This intricate web of hydrogen bonds creates a stable, three-dimensional lattice. rsc.orgnih.govnih.gov

Comparative Structural Analyses with Related Oxotremorine Salts and Analogues

To better understand the structure-activity relationship of oxotremorine, its sesquioxalate salt has been compared with other related structures, providing valuable insights into how subtle changes in the counter-ion or molecular structure can influence its conformation.

CompoundN2—C8—C5—N1 Torsion Angle (°)
This compound38.35 researchgate.net
Bis(oxotremorine) Fumarate Bis(fumaric acid)163.17 iucr.orgnih.govresearchgate.net
Trimethyl-[4-(2-oxopyrrolidin-1-yl)but-2-ynyl]-ammonium iodide143.50 researchgate.net
Related Acetylenic Imidazole53.3 researchgate.net

Structural Distinctions from Other Potent Muscarinic Agonists

Oxotremorine itself presents a unique chemical structure compared to many other potent muscarinic agonists. oup.com While most powerful muscarinic agonists feature a trimethylammonium group, oxotremorine is a tertiary amine. oup.com Furthermore, it possesses an acetylenic bond where many other agonists have an oxygen atom. oup.com These fundamental differences underscore the diverse ways in which molecules can interact with and activate muscarinic receptors. The study of oxotremorine analogues has shown that even minor modifications can lead to significant changes in efficacy and receptor subtype selectivity. nih.govnih.gov

Theoretical Approaches to Molecular Conformation and Receptor Binding

Computational methods have been employed to complement experimental findings and to predict the preferred conformations of oxotremorine and its interaction with muscarinic receptors. Early molecular orbital calculations suggested that oxotremorine could adopt a conformation compatible with the muscarinic receptor, with specific distances between the pyrrolidine nitrogen, the carbonyl oxygen, and the acetylenic bond mimicking the key pharmacophoric features of other muscarinic agonists like muscarine. oup.com

More recent computational studies, including molecular docking, have further explored the binding modes of oxotremorine and its analogues within the orthosteric binding site of different muscarinic receptor subtypes. rsc.org These studies help to rationalize the observed structure-activity relationships and guide the design of new, more selective muscarinic ligands. The conformation of the ligand upon binding is a critical factor, and theoretical models suggest that the receptor's binding pocket can induce conformational changes in the ligand to achieve an optimal fit. nih.govresearchgate.netoatext.com

Molecular Orbital Calculations for Receptor Compatibility

Molecular orbital (MO) calculations are a powerful computational tool used to understand the electronic structure and preferred conformations of a molecule. For a molecule like oxotremorine, these calculations can predict the most stable arrangements of its atoms and the distribution of electron density, which are critical for its binding to the muscarinic receptor.

Early computational studies on muscarinic agonists, including analogs of oxotremorine, sought to define the essential "pharmacophore" – the precise spatial arrangement of atoms and electronic features necessary for receptor activation. These studies often involve calculating the potential energy of the molecule as a function of the rotation around its single bonds (torsional angles). The goal is to identify the low-energy conformations that are likely to exist in solution and are therefore available to bind to the receptor.

For oxotremorine, the key flexible bonds are between the pyrrolidinone ring and the butynyl chain, and between the butynyl chain and the second pyrrolidine ring. MO calculations would explore the rotational energy barriers around these bonds to determine which conformations are energetically favorable. The results of such calculations help to build a model of the active conformation of oxotremorine when it binds to the receptor's orthosteric site. The distribution of partial charges, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) are also determined, as these are key to the non-covalent interactions (e.g., electrostatic interactions, hydrogen bonds) that stabilize the drug-receptor complex. While specific MO data for oxotremorine is not extensively detailed in publicly available literature, the table below conceptualizes the parameters that would be investigated.

Table 1: Conceptual Parameters for Molecular Orbital Analysis of Oxotremorine
ParameterDescription and Significance for Receptor Compatibility
Torsional Energy ProfileCalculation of the energy changes upon rotation around the key single bonds. This identifies low-energy, stable conformations that are likely to be the biologically active ones.
Interatomic DistancesThe distance between key pharmacophoric elements, such as the ester group of the pyrrolidinone and the tertiary amine nitrogen, in various conformations. This must match the geometry of the receptor binding site.
Electrostatic Potential MapVisualizes the charge distribution on the molecule's surface. Regions of negative potential (e.g., around the carbonyl oxygen) and positive potential (e.g., around the protonated amine) guide the electrostatic interactions with complementary residues in the receptor.
HOMO/LUMO EnergiesThe energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals are related to the molecule's ability to participate in charge transfer interactions with the receptor.

These theoretical calculations provide a foundational understanding that can be correlated with experimental data and the known structure-activity relationships of oxotremorine analogs. nih.govnih.gov

Mechanisms of Cholinergic System Modulation by Oxotremorine Sesquioxalate

Muscarinic Acetylcholine (B1216132) Receptor Agonism

The principal mechanism of action of oxotremorine (B1194727) is its function as a direct agonist at muscarinic acetylcholine receptors (mAChRs). wikipedia.org By binding to and activating these receptors, it initiates downstream signaling cascades that are normally triggered by the endogenous neurotransmitter, acetylcholine.

Oxotremorine is recognized as a parasympathomimetic agent, meaning it mimics the effects of acetylcholine at muscarinic receptors. taylorandfrancis.com Acetylcholine is a primary neurotransmitter in the autonomic and central nervous systems, playing a crucial role in a vast array of physiological processes. youtube.com By structurally resembling acetylcholine and binding to its receptors, oxotremorine can replicate the physiological responses associated with parasympathetic nerve stimulation. taylorandfrancis.com This agonist activity is central to its use as a research tool for exploring the function of the cholinergic system and the therapeutic potential of modulating muscarinic receptors. wikipedia.org

The muscarinic acetylcholine receptor family comprises five distinct subtypes, designated M1 through M5, which are distributed differently throughout the body and couple to various G-protein signaling pathways. nih.govnih.gov Oxotremorine is characterized as a non-selective muscarinic agonist, indicating that it activates all five of these receptor subtypes without significant preference. taylorandfrancis.comnih.govtocris.com This broad activity profile means its effects are widespread, encompassing the diverse functions mediated by each receptor subtype, from cognitive processes (M1) to cardiac modulation (M2) and smooth muscle contraction (M3). youtube.com Both oxotremorine and its N-methyl quaternary derivative, oxotremorine-M, are considered non-selective full agonists at these receptors. taylorandfrancis.comnih.gov

Hypotheses on Endogenous Acetylcholine Dynamics

Beyond its direct receptor agonism, oxotremorine is hypothesized to influence the dynamics of endogenous acetylcholine, including its synthesis and release. These presynaptic effects are complex and not fully elucidated, with experimental findings sometimes presenting a conflicting picture.

Table 1: Effect of Oxotremorine on Acetylcholine (ACh) Dynamics in Mouse Brain

ParameterMeasurementFinding
ACh Steady State Concentration Brain Tissue AnalysisIncreased by 130%
ACh Synthesis Rate [³H]ACh/[³H]Ch Specific Radioactivity RatioDecreased by 62%
Choline (B1196258) Steady State Concentration Brain Tissue AnalysisIncreased by 60%

Another area of investigation concerns whether oxotremorine can induce the release of acetylcholine from precursor molecules. Acetylcholine is synthesized in the cytoplasm of cholinergic neurons from choline and acetyl-CoA. sigmaaldrich.com A significant portion of the choline required for this synthesis is derived from the breakdown of phospholipids in the cell membrane, such as phosphatidylcholine. tmc.edu While it is known that the activity of cholinergic neurons can regulate the uptake of choline, the specific hypothesis that oxotremorine directly triggers the release of functional acetylcholine from such "inactive precursors" is not strongly supported by direct evidence in the reviewed literature. The primary mechanism remains its direct action on postsynaptic and presynaptic receptors.

Oxotremorine's most significant impact on acetylcholine dynamics appears to be its modulation of acetylcholine release at the nerve terminal, a process mediated by presynaptic autoreceptors. nih.gov These receptors are typically inhibitory, meaning their activation by acetylcholine in the synapse serves as a negative feedback signal, reducing further release of the neurotransmitter. nih.gov

Research across different experimental models has shown that oxotremorine's effects can be nuanced:

In studies using rat phrenic nerve-diaphragm preparations, oxotremorine (10⁻⁵ M) by itself did not alter the stimulated release of acetylcholine. However, it effectively antagonized the release-enhancing effects of the muscarinic antagonist atropine, which supports the existence of inhibitory presynaptic muscarinic receptors. nih.gov

In the frog spinal cord, oxotremorine was observed to transiently increase the spontaneous release of acetylcholine but did not affect the release evoked by electrical stimulation. nih.gov

Further studies on murine skeletal muscle provided evidence against a muscarinic role in modulating acetylcholine release, suggesting that oxotremorine's effects in that model were primarily nicotinic. nih.gov

These findings suggest that oxotremorine's influence on acetylcholine release is highly dependent on the specific synapse and the physiological state. Its interaction with presynaptic autoreceptors represents a key, albeit complex, aspect of its modulation of the cholinergic system. nih.govfrontiersin.orgnih.gov

Table 2: Summary of Oxotremorine's Effects on Acetylcholine (ACh) Release in Various Models

Experimental ModelType of ACh ReleaseObserved Effect of OxotremorineReference
Rat Phrenic Nerve-Diaphragm StimulatedNo direct effect; antagonized atropine-induced enhancement. nih.gov
Frog Spinal Cord SpontaneousTransiently enhanced release. nih.gov
Frog Spinal Cord Electrically-EvokedDid not modify release. nih.gov

Interactions with Other Neurotransmitter Systems

Oxotremorine sesquioxalate, a potent muscarinic acetylcholine receptor agonist, exerts its influence not only through direct cholinergic stimulation but also by modulating other critical neurotransmitter systems. These interactions are fundamental to its broad pharmacological profile, affecting noradrenergic, glutamatergic, and dopaminergic pathways.

Research indicates that oxotremorine's effects are intertwined with the noradrenergic system. Studies in rats have shown that oxotremorine can stimulate the metabolism of noradrenaline in the corpus striatum. At a dose of 1 mg/kg, oxotremorine was found to increase the concentration of 3-methoxy-4-hydroxyphenylethylglycol (MHPG), a primary metabolite of noradrenaline, by 51% in the striatum, 58% in the nucleus accumbens, and 42% in the neocortex pnas.org. This suggests that at certain doses, oxotremorine activates a noradrenergic pathway, increasing the turnover of noradrenaline pnas.org.

Further evidence supporting this interaction comes from studies on the antinociceptive (pain-relieving) effects of oxotremorine. The analgesic action of oxotremorine in mice appears to be initiated by muscarinic receptor stimulation but also involves the functional integrity of noradrenergic neurons annualreviews.org. When brain noradrenaline was depleted using the neurotoxin 6-hydroxydopamine (6-OHDA), the antinociceptive effect of oxotremorine was significantly weakened annualreviews.org. This link underscores the dependency of certain cholinergic effects on a functioning noradrenergic system. Additionally, oxotremorine has been shown to mediate an increase in acetylcholine content in the rat hippocampus through a noradrenergic mechanism nih.gov.

Oxotremorine modulates the glutamatergic system by potentiating the activity of N-Methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory nih.gov. This potentiation is primarily an indirect effect mediated by the activation of M1 muscarinic acetylcholine receptors. In studies using Xenopus oocytes co-expressing human M1 receptors and NR1/2B NMDA receptors, oxotremorine enhanced NMDA receptor-mediated responses. This enhancement was completely blocked by the muscarinic antagonist atropine, confirming that the effect is dependent on M1 receptor activation nih.gov.

It is important to distinguish the action of oxotremorine from its close analogue, oxotremorine-M. While both compounds potentiate NMDA receptors via M1 receptor activation, oxotremorine-M can also directly potentiate NMDA receptors in a manner that is independent of muscarinic receptors nih.gov. This direct effect was not observed with oxotremorine, indicating that its influence on NMDA receptors is exclusively through the muscarinic pathway nih.gov. The potentiation of NMDA receptors is a key mechanism by which cholinergic stimulation can influence higher cognitive functions nih.gov.

The mesolimbic pathway, a critical circuit for reward and motivation, is significantly influenced by oxotremorine. A primary site of this interaction is the nucleus accumbens, a key component of the ventral striatum. In vitro studies using tissue slices from the rat nucleus accumbens have demonstrated that oxotremorine significantly enhances the potassium-evoked release of dopamine (B1211576) nih.govnih.gov.

This enhancement of dopamine release is a concentration-dependent process mediated by presynaptic muscarinic receptors nih.gov. The effect was blocked by the muscarinic antagonist atropine, confirming the receptor pathway nih.gov. Research has established a maximal enhancement of dopamine release of approximately 30% at a concentration of 2 x 10⁻⁷ M oxotremorine nih.govnih.gov. This modulation of dopamine in a crucial reward circuit highlights a mechanism by which cholinergic agents can influence motivation and reinforcement-related behaviors. The interaction is further supported by findings that the effects of oxotremorine on dopamine release in the nucleus accumbens shell can be reversed by the muscarinic antagonist scopolamine.

Effect of Oxotremorine on Potassium-Evoked Dopamine Release in the Nucleus Accumbens
ParameterValueReference
EC₅₀ (Half-maximal effective concentration)1.5 x 10⁻⁷ M nih.govnih.gov
Concentration for Maximal Enhancement2 x 10⁻⁷ M nih.govnih.gov
Maximal Enhancement of Dopamine Release~30% nih.govnih.gov

Direct Ion Channel Modulation

Beyond its interaction with G-protein coupled muscarinic receptors, the broader class of compounds to which oxotremorine belongs has been shown to directly modulate the activity of ion channels, representing a distinct mechanism of action.

KCNQ2/3 (also known as Kv7.2/7.3) channels are voltage-gated potassium channels that generate the "M-current," a crucial regulator of neuronal excitability nih.govnih.gov. Inhibition of the M-current leads to increased neuronal firing rates. Oxotremorine is known to inhibit KCNQ2/3 currents, but it does so through the established, indirect pathway of activating M1 muscarinic acetylcholine receptors nih.gov. This receptor-mediated pathway is considered the conventional mechanism for M-current inhibition by muscarinic agonists nih.govnih.gov.

However, studies on the closely related analogue, oxotremorine-M, have revealed an additional, novel mechanism. Oxotremorine-M can inhibit KCNQ2/3 channels directly, in a manner that is independent of muscarinic receptor activation nih.gov. This direct blockade was demonstrated in Xenopus oocytes expressing only KCNQ2/3 channels without M1 receptors; application of oxotremorine-M still resulted in the inhibition of potassium currents nih.gov. This direct inhibitory effect was not observed with oxotremorine itself, suggesting that its action on KCNQ2/3 channels is confined to the receptor-mediated pathway nih.gov.

Comparative Mechanisms of KCNQ2/3 Inhibition
CompoundM1 Receptor-Mediated InhibitionDirect Channel InhibitionReference
OxotremorineYesNo nih.gov
Oxotremorine-MYesYes nih.gov

Receptor Pharmacology and Subtype Specific Interactions

Muscarinic Receptor Subtype Affinities and Selectivity Profiles

Oxotremorine (B1194727) is recognized as a non-selective muscarinic agonist, capable of binding to and activating multiple subtypes of muscarinic receptors. However, its interaction is not uniform across all subtypes, exhibiting nuances in both binding affinity and the functional consequences of that binding.

The precise binding affinity of oxotremorine, often expressed as a pKi value, can vary depending on the experimental conditions and the tissue or cell line being studied. For the M1 muscarinic receptor, oxotremorine has been reported to have a pKi value of 5.5. It is important to note that agonists like oxotremorine can exhibit different affinity states depending on whether the receptor is coupled to a G-protein. For instance, its analog, oxotremorine-M, has been shown to bind to two affinity states of the M1 receptor. While comprehensive comparative data for oxotremorine across all M1-M4 subtypes is not consistently reported in a single study, its characterization as a non-selective agonist implies activity across these receptors.

Binding Affinity of Oxotremorine for the M1 Muscarinic Receptor

Receptor Subtype pKi Value
M1 5.5

While oxotremorine is broadly non-selective in its binding, it displays a degree of functional selectivity in its activation of different receptor subtypes. This means that even when bound to different receptors, it does not necessarily elicit the same magnitude of response or engage the same signaling pathways with equal efficiency.

Research has shown that oxotremorine can act as both a partial and a full agonist at the M1 receptor. Its efficacy can be influenced by the specific signaling pathway being measured. For example, in cells expressing both M1 and M3 receptors, oxotremorine activates phosphoinositide hydrolysis to a similar extent in both, but it preferentially activates adenylate cyclase in cells with M1 receptors compared to those with M3 receptors.

Furthermore, studies comparing oxotremorine with other muscarinic agonists have highlighted its profile. While some agonists show clear preference for certain subtypes (e.g., McN-A-343 for M1 and M4 receptors), oxotremorine and its analogs tend to exhibit a broader, less selective pattern of activation. The functional outcome in a specific tissue or brain region is therefore dependent on the mix of muscarinic receptor subtypes present and the efficiency of their coupling to intracellular signaling pathways. For instance, some centrally mediated effects of oxotremorine, such as analgesia and hypothermia, appear to have a large receptor reserve, while the tremor response has a lower reserve.

G-Protein Coupling Mechanisms and Downstream Signaling Cascades

Upon binding to muscarinic receptors, oxotremorine initiates a conformational change in the receptor, leading to the activation of associated heterotrimeric G-proteins. The specific G-protein activated depends on the receptor subtype (M1, M3, and M5 typically couple to Gq/11, while M2 and M4 couple to Gi/o). This activation triggers a variety of downstream signaling cascades.

Activation of Gq/11-coupled receptors (M1 and M3) by oxotremorine stimulates the enzyme phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This process, known as phosphoinositide turnover, is a key signaling mechanism for oxotremorine. Studies have demonstrated that oxotremorine and its analogs effectively stimulate inositol phospholipid turnover in brain tissue.

The IP3 generated from phosphoinositide turnover binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This results in a rapid increase in the intracellular calcium concentration. In addition to mobilizing intracellular stores, activation of muscarinic receptors by agonists like oxotremorine-M can also cause an influx of extracellular calcium. This combined effect on calcium levels can manifest as transient increases or, in some cases, oscillations in intracellular calcium concentration.

The signaling cascades initiated by oxotremorine can extend to the nucleus and influence gene expression. One important example is the induction of the immediate early gene c-fos. The regional distribution of c-Fos protein expression in the brain can be used as a marker for neuronal activation. Following the administration of oxotremorine, c-Fos-positive neurons have been observed in regions such as the basal ganglia and the reticular thalamic nucleus. This induction of c-fos is a downstream consequence of the intracellular signaling events, including the activation of protein kinases, that are triggered by muscarinic receptor stimulation.

Allosteric Modulation of Muscarinic Receptors in the Presence of Oxotremorine Sesquioxalate

Allosteric modulators are ligands that bind to a site on a receptor, known as an allosteric site, which is distinct from the primary (orthosteric) binding site used by the endogenous neurotransmitter, acetylcholine (B1216132). nih.gov This binding event induces a conformational change in the receptor, which can in turn alter the binding affinity and/or signaling efficacy of the orthosteric ligand. nih.gov This interaction can be positive, enhancing the effect of the primary agonist, or negative, diminishing its effect. nih.gov The study of allosteric modulation provides a deeper understanding of receptor function and offers potential for developing more selective therapeutic agents, as allosteric sites may show greater divergence among receptor subtypes than the highly conserved orthosteric sites. nih.gov

Research into the allosteric modulation of muscarinic receptors has revealed complex interactions, particularly in the presence of agonists like oxotremorine. A notable example is the interaction between the M2 muscarinic acetylcholine receptor, the allosteric modulator alcuronium, and various agonists. researchgate.net Studies have demonstrated that alcuronium's effect is highly dependent on the agonist occupying the orthosteric site. researchgate.net

In functional studies using contracting guinea pig left atria, which are rich in M2 receptors, alcuronium was shown to act as a non-competitive antagonist against the agonist pilocarpine. It suppressed the maximum effect of pilocarpine without changing its EC50 value. researchgate.net In contrast, when interacting with oxotremorine M (a quaternary analogue of oxotremorine), alcuronium behaved in a manner consistent with competitive antagonism, shifting the concentration-response curve to the right without affecting the maximal response. researchgate.net This suggests that the conformational state induced by oxotremorine M at the M2 receptor alters how alcuronium can modulate receptor signaling. researchgate.net

Further investigation using guanosine 5'-O-(3-[35S]thio)triphosphate (GTPγS) binding assays in membranes from CHO cells transfected with the M2 receptor yielded similar results. Alcuronium suppressed the stimulation of GTPγS binding induced by pilocarpine, while it competitively shifted the response curve for oxotremorine M. researchgate.net These findings underscore that the nature of the allosteric interaction is not solely determined by the modulator itself but is a dynamic interplay between the allosteric ligand, the orthosteric ligand, and the receptor. In this context, alcuronium effectively converted the agonist pilocarpine into an antagonist, a novel form of allosteric interaction, while modulating the effects of oxotremorine M in a competitive fashion. researchgate.net

Table 1: Comparative Effects of the Allosteric Modulator Alcuronium on Muscarinic M2 Receptor Agonists
AgonistExperimental SystemParameterValueObserved Interaction with Alcuronium
Oxotremorine MGuinea Pig Left AtriapKA, Alc5.54Formally competitive antagonism
PilocarpineGuinea Pig Left AtriapIC50, Alc5.63Allosteric, non-competitive antagonism
Oxotremorine MCHO-M2 Membranes ([35S]GTPγS Binding)pKA, Alc5.97Competitive antagonism
PilocarpineCHO-M2 Membranes ([35S]GTPγS Binding)pIC50, Alc5.47Allosteric suppression of stimulation
Data derived from functional and binding assays demonstrating the differential modulatory effects of alcuronium depending on the orthosteric agonist present. researchgate.net

Cross-Talk Mechanisms with Nicotinic Acetylcholine Receptors

While oxotremorine is predominantly characterized as a potent muscarinic receptor agonist, a significant body of evidence reveals that it also possesses activity at nicotinic acetylcholine receptors (nAChRs). nih.govnih.gov This cross-talk demonstrates that the pharmacological profile of oxotremorine is more complex than a simple, selective interaction with a single class of cholinergic receptors.

Direct activation of nicotinic receptors by oxotremorine and its derivatives has been conclusively demonstrated at the single-channel level. nih.gov Studies using aneural cultures of Xenopus myocytes, which express nAChRs but not muscarinic receptors, showed that oxotremorine methiodide (oxotremorine-M) directly activates nAChR channels. nih.gov This activation occurs at nanomolar concentrations. However, the characteristics of the channel openings induced by oxotremorine-M differ from those produced by classic nicotinic agonists like suberyldicholine. Specifically, oxotremorine-M produces a significantly shorter mean channel open time, a high percentage of brief openings, and a high frequency of flickering events. nih.gov This profile suggests that oxotremorine-M acts as a mixed-function agonist with partial blocking behavior at the nAChR channel. nih.gov

Further evidence for the nicotinic actions of oxotremorine comes from studies on murine skeletal muscle. nih.gov In preparations of the phrenic nerve-diaphragm, oxotremorine was found to depolarize endplate membranes, an effect characteristic of nicotinic agonists. These effects, including muscle fasciculations and an increase in the quantal content of endplate potentials under conditions of depressed neurotransmission, were mimicked by the nicotinic agonist arecoline but not by the purely muscarinic agonist muscarine. nih.gov Crucially, the effects of oxotremorine were antagonized by the nicotinic blocker tubocurarine, but not by the muscarinic antagonist atropine, confirming that the site of action is the nicotinic receptor at the neuromuscular junction. nih.gov

The cross-talk between oxotremorine and the nicotinic system also involves specific nAChR subunits in the central and autonomic nervous systems. Research using knockout mice has highlighted the role of the α5 nAChR subunit in modulating the physiological responses to oxotremorine. nih.gov Mice lacking the α5 subunit (α5-/-) exhibited significantly enhanced salivation and tremor responses to oxotremorine compared to wild-type mice. nih.gov This finding indicates that nAChRs containing the α5 subunit normally exert an inhibitory effect on these particular cholinergic pathways, and their absence unmasks a stronger response to muscarinic stimulation by oxotremorine. nih.gov

Table 2: Summary of Research Findings on Oxotremorine's Interaction with Nicotinic Acetylcholine Receptors (nAChRs)
Experimental ModelKey FindingInferred Mechanism of ActionReference
Cultured Xenopus MyocytesOxotremorine-M directly activates single nAChR channels, but with shorter open times and flickering.Mixed function agonist with partial blocking behavior at the nAChR ion channel. nih.gov
Murine Phrenic Nerve-DiaphragmOxotremorine-induced depolarization and twitch augmentation are blocked by tubocurarine but not atropine.Direct agonist activity at the neuromuscular junction nAChR. nih.gov
Mice lacking α5 nAChR subunit (α5-/-)Enhanced salivation and tremor in response to oxotremorine compared to wild-type.nAChRs containing the α5 subunit modulate (inhibit) specific central and autonomic cholinergic pathways. nih.gov

Neurobiological Effects and Systemic Research Applications

Investigations into Cholinergic Neurotransmission Regulation

The cholinergic system is a key modulator of neuronal communication, and oxotremorine (B1194727) has been pivotal in dissecting the mechanisms governing this modulation. By activating muscarinic receptors, oxotremorine triggers a cascade of intracellular events that influence both synaptic transmission and the intrinsic excitability of neurons.

Oxotremorine's influence on synaptic transmission is multifaceted, affecting both excitatory and inhibitory systems through its action on various muscarinic receptor subtypes. In the myenteric ganglia of the guinea-pig ileum, low concentrations of oxotremorine have been shown to reduce the amplitude of the fast excitatory post-synaptic potential (e.p.s.p.) without affecting nicotinic responses to ionophoretically applied acetylcholine (B1216132). inrae.fr This suggests a specific presynaptic modulatory role.

Further research has highlighted the compound's ability to potentiate N-methyl-D-aspartate (NMDA) receptor-mediated responses. nih.govresearchgate.net This potentiation is a critical component of synaptic plasticity, the cellular basis for learning and memory. Studies using Xenopus oocytes co-expressing human M1 receptors and NMDA receptors demonstrated that muscarinic agonists like oxotremorine enhance NMDA currents. nih.govresearchgate.net Interestingly, Oxotremorine-M can also potentiate NMDA receptors through a mechanism independent of muscarinic receptor activation. nih.govresearchgate.net

Furthermore, oxotremorine has been shown to regulate the release of acetylcholine itself. In the striatum, oxotremorine decreases the release of acetylcholine, an effect attributed to the stimulation of presynaptic M2 autoreceptors. nih.gov This feedback mechanism is a crucial element in the homeostatic control of cholinergic signaling. The modulation of neuromuscular synaptic transmission is also influenced by a balance between M1 and M2 muscarinic receptor activation. nih.gov

The following table summarizes the modulatory effects of oxotremorine on various aspects of synaptic transmission:

Parameter Effect of Oxotremorine Receptor/Mechanism Implicated Reference(s)
Fast Excitatory Post-Synaptic Potential (e.p.s.p.)Reduction in amplitudePresynaptic modulation inrae.fr
NMDA Receptor-Mediated ResponsesPotentiationM1 receptor-dependent and -independent mechanisms nih.govresearchgate.net
GABAergic Synaptic TransmissionDepressionPresynaptic M3 receptors nih.gov
Glycinergic Synaptic TransmissionDepressionPresynaptic and extrasynaptic receptors daneshyari.com
Striatal Acetylcholine ReleaseDecreasePresynaptic M2 autoreceptors nih.gov

Oxotremorine significantly alters the intrinsic excitability of neurons, primarily through the modulation of ion channels. A key effect is the induction of a slow afterdepolarization (sADP) following an action potential in pyramidal neurons of the prefrontal cortex. physiology.org This sADP can be robust enough to reach the threshold for firing, leading to sustained neuronal activity. physiology.org The generation of this sADP is dependent on calcium influx and is mediated by muscarinic receptors. physiology.org

In sympathetic neurons, oxotremorine M-induced depolarization is not solely reliant on the well-established inhibition of Kv7 potassium channels. nih.gov Research has revealed an additional mechanism involving the activation of classical protein kinase C (PKC) isoforms and subsequent opening of Ca2+-activated Cl− channels. nih.gov This highlights the complex signaling pathways engaged by muscarinic receptor activation to control neuronal excitability.

The activation of muscarinic receptors by oxotremorine also leads to the depletion of phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2) from the plasma membrane. nih.gov As PI(4,5)P2 is a critical regulator of numerous ion channels, its depletion represents a significant mechanism by which oxotremorine can modulate neuronal activity. nih.gov In the context of Rett syndrome, a neurological disorder characterized by excessive neuronal activity, potentiation of the M1 muscarinic receptor has been shown to normalize neuronal activation patterns, suggesting a role for this receptor in maintaining balanced excitability. biorxiv.org

The table below outlines the key mechanisms by which oxotremorine regulates neuronal excitability:

Effect Mechanism Cell Type/Brain Region Reference(s)
Slow Afterdepolarization (sADP)Calcium influx-dependent currentPrefrontal cortex pyramidal neurons physiology.org
DepolarizationActivation of classical PKCs and Ca2+-activated Cl− channels, inhibition of Kv7 channelsSympathetic neurons nih.gov
Modulation of Ion Channel ActivityDepletion of plasma membrane PI(4,5)P2Superior cervical ganglion neurons nih.gov
Normalization of Neuronal ActivityPotentiation of M1 muscarinic receptorsBrainstem biorxiv.org

Impact on Cognitive Function and Memory Processes

Influence on Learning and Memory Deficits in Stress Models

Chronic stress is known to precipitate cognitive impairments, particularly in the domains of learning and memory. nih.gov Research using animal models has demonstrated that these stress-induced deficits are often associated with cholinergic dysfunction. nih.gov The muscarinic cholinergic agonist, oxotremorine, has been investigated for its potential to counteract these cognitive deficits.

In studies involving rats subjected to chronic restraint stress, a model that reliably induces learning and memory impairments, oxotremorine treatment has shown significant restorative effects. nih.gov Stressed rats typically exhibit poor performance in spatial learning and memory tasks, such as the eight-arm radial maze, characterized by a lower percentage of correct choices and an increased number of reference memory errors (RMEs). nih.gov Treatment with oxotremorine following the period of chronic stress led to a marked improvement in performance. Specifically, stressed rats treated with the compound showed a significant increase in correct choices and a decrease in RMEs compared to untreated stressed rats. nih.gov Furthermore, in retention tests, the oxotremorine-treated group committed fewer errors, indicating better memory consolidation. nih.gov

The mechanism behind this cognitive restoration appears to involve multiple neurotransmitter systems. Chronic stress has been found to decrease acetylcholinesterase (AChE) activity in key brain regions for memory, such as the hippocampus, frontal cortex, and septum. nih.gov Oxotremorine treatment has been shown to reverse these stress-induced decreases in AChE activity. nih.gov Additionally, the treatment also restored norepinephrine (B1679862) levels in the hippocampus and frontal cortex, suggesting that the beneficial effects of oxotremorine on stress-induced learning and memory deficits involve both the cholinergic and noradrenergic systems. nih.gov

Table 1: Effects of Oxotremorine on Performance in the Eight-Arm Radial Maze in Chronically Stressed Rats

Performance MetricStressed (Vehicle) GroupStressed (Oxotremorine-Treated) GroupOutcome
Correct Choices DecreasedSignificantly IncreasedImproved Learning
Reference Memory Errors (RMEs) IncreasedSignificantly DecreasedImproved Memory
RMEs in Retention Test HighLowImproved Memory Retention

This table summarizes findings from studies assessing spatial learning and memory. nih.gov

Modulation of Synaptic Plasticity, including Long-Term Depression (LTD) in Prefrontal Cortex

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. Oxotremorine has been shown to modulate this process, notably by inducing long-term depression (LTD), a long-lasting reduction in the efficacy of synaptic transmission.

In studies on the rat sensorimotor cortex, brief application of oxotremorine-M, a potent muscarinic agonist, induced a rapid-onset and long-lasting depression of neuronal-evoked responses. nih.gov This LTD was dose-dependent and was observed for discharges evoked by both glutamate (B1630785) and acetylcholine. nih.gov The effect could be blocked by the non-specific muscarinic antagonist atropine, as well as by M2-preferring antagonists, while M1 antagonists were less effective, pointing to a primary role for M2-like receptors in this form of plasticity. nih.gov

Chronic stress is known to induce detrimental neuroplastic changes in the prefrontal cortex (PFC), a region crucial for executive function and emotional regulation. researchgate.net These changes can include synaptic weakening and impaired long-term potentiation. researchgate.net Research suggests that one mechanism for antidepressant action is the enhancement of synaptic plasticity in the hippocampus and cerebral cortex. researchgate.netnih.gov Oxotremorine has been shown to increase neuronal plasticity in hippocampal neurons, an effect linked to the transactivation of the Fibroblast Growth Factor Receptor (FGFR). researchgate.netnih.govnih.gov This suggests a potential for muscarinic agonists to counteract the negative effects of stress on synaptic plasticity in regions like the PFC.

Effects on Hippocampal Neurogenesis and Volume

Research in chronically stressed rats has revealed that oxotremorine can effectively reverse these stress-induced changes. nih.gov In these studies, chronic stress was shown to severely decrease the proliferation, survival, and differentiation of progenitor cells in the hippocampus. nih.gov Following a course of oxotremorine treatment, a significant recovery in neurogenesis was observed. The treatment partially restored the proliferation and survival of new cells and completely restored their differentiation. nih.gov

In addition to its effects on neurogenesis, oxotremorine treatment also recovered the stress-induced decrease in hippocampal volume. nih.gov These findings indicate a strong link between the restorative effects of oxotremorine on hippocampal structure and its ability to ameliorate cognitive and behavioral deficits caused by chronic stress. nih.gov The results highlight the role of muscarinic cholinergic regulation in adult neurogenesis and suggest that cholinomimetic compounds may be useful for addressing cognitive dysfunction in stress-related disorders. nih.gov

Table 2: Impact of Oxotremorine on Hippocampal Integrity in Chronically Stressed Rats

Hippocampal MeasureEffect of Chronic StressEffect of Oxotremorine Treatment
Neurogenesis (Proliferation & Survival) Severely DecreasedPartially Restored
Neurogenesis (Differentiation) Severely DecreasedCompletely Restored
Hippocampal Volume DecreasedRecovered to Normal Levels

This table is based on findings from immunohistochemistry and volumetric analysis in animal models of chronic stress. nih.gov

Research into Affective and Behavioral Neuroscience

Amelioration of Depression-Like Behavior in Animal Models

In conjunction with cognitive deficits, chronic stress is a primary factor in precipitating affective disorders, including depression. nih.govresearchgate.net Animal models of depression, often induced by chronic stress, exhibit behaviors that are considered analogous to depressive symptoms in humans, such as anhedonia (reduced pleasure) and behavioral despair. nih.gov

Studies using the chronic restraint stress model in rats have demonstrated that oxotremorine can ameliorate these depression-like behaviors. nih.govresearchgate.net Stressed rats typically show increased immobility time in the forced swim test (a measure of behavioral despair) and decreased preference for a sucrose (B13894) solution over water (a measure of anhedonia). nih.gov Treatment with oxotremorine was found to significantly reverse these behavioral changes, reducing immobility and increasing sucrose preference, thereby demonstrating an antidepressant-like effect. nih.govresearchgate.net

The amelioration of these behaviors by oxotremorine is closely associated with its neurobiological effects. The restoration of hippocampal neurogenesis and volume is believed to be a key mechanism underlying the behavioral recovery. nih.govresearchgate.net Furthermore, oxotremorine treatment has been shown to counteract the stress-induced reduction of crucial neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and fibroblast growth factor-2 (FGF2), in both the ventral hippocampus and the medial prefrontal cortex. nih.gov This rescue of neurotrophic support in brain regions critical for mood regulation likely contributes significantly to its antidepressant-like properties. nih.gov

Modulation of Fear Conditioning and Extinction Processes

Fear conditioning and extinction are fundamental learning processes that serve as models for understanding anxiety and trauma-related disorders. frontiersin.org Research into the cholinergic system's role has shown that muscarinic receptor activation can modulate the specificity and learning of fear responses.

Research into contextual fear conditioning, where an environment is associated with an aversive event, has revealed a sexually dimorphic role for muscarinic receptors in the dentate gyrus of the hippocampus. nih.gov Interestingly, direct infusion of oxotremorine into this region impaired contextual fear learning, but this effect was observed uniquely in female rats. nih.gov This finding implicates muscarinic cholinergic activity in the dentate gyrus as a potential mechanism contributing to the known sex differences in contextual fear learning. nih.gov

Impact on Reward-Related Behaviors and Self-Administration Paradigms

The influence of oxotremorine on the neurobiological substrates of reward has been a subject of significant research, particularly in the context of substance abuse. Studies utilizing self-administration paradigms have provided critical insights into the role of the cholinergic system, modulated by compounds like oxotremorine, in the reinforcing effects of drugs of abuse.

In a pivotal study examining the impact of the muscarinic receptor agonist oxotremorine on cocaine and food self-administration in rats, researchers found that direct injection of oxotremorine into the nucleus accumbens (NAcc) shell dose-dependently attenuated the motivation to self-administer cocaine. nih.gov This was observed through a significant reduction in the breaking point on a progressive-ratio schedule of reinforcement for cocaine infusions. nih.gov Notably, the same doses of oxotremorine had no discernible effect on the self-administration of food pellets, suggesting a degree of selectivity in its modulation of reward-seeking behavior. nih.gov

The investigation further elucidated the receptor pharmacology underlying this effect. The reduction in cocaine self-administration induced by oxotremorine was blocked by pretreatment with pirenzepine, an M1 selective antagonist. nih.gov This finding strongly implicates the M1 muscarinic acetylcholine receptors within the nucleus accumbens as key mediators of oxotremorine's ability to suppress the reinforcing properties of cocaine. nih.gov These results highlight the potential of targeting muscarinic receptors in the NAcc as a therapeutic strategy for cocaine addiction. nih.gov

The table below summarizes the key findings from the study on the effects of oxotremorine on cocaine self-administration.

Parameter Experimental Detail Key Finding Reference
Animal ModelRats trained to self-administer intravenous cocaine- nih.gov
InterventionBilateral infusion of oxotremorine into the nucleus accumbens- nih.gov
Reinforcement ScheduleProgressive-Ratio (PR)- nih.gov
Effect on Cocaine RewardDose-dependent reduction in breaking point for cocaine reinforcement-17% to -91% reduction nih.gov
Effect on Natural RewardNo significant effect on breaking point for food reward- nih.gov
Receptor MediationEffect on cocaine reward blocked by the M1 antagonist pirenzepineM1 muscarinic receptors in the NAcc are implicated nih.gov

Pain Modulatory Pathways Investigation

The cholinergic system is known to play a role in the modulation of pain, and muscarinic agonists like oxotremorine have been investigated for their potential analgesic properties. Research in this area often employs preclinical models of pain to assess the antinociceptive effects of such compounds.

Studies have demonstrated that oxotremorine and its analogues exhibit significant antinociceptive activity in various preclinical pain models. For instance, in mice, these compounds have shown efficacy in both the formalin licking test, a model of inflammatory pain, and the acetic acid writhing test, a model of visceral pain. nih.gov The analgesic effects observed were found to be sensitive to atropine, a non-selective muscarinic receptor antagonist, confirming the involvement of muscarinic receptors in mediating this analgesia. nih.gov

Further research has focused on developing derivatives of oxotremorine with an improved therapeutic window, aiming to separate the desired analgesic effects from undesirable side effects. One such derivative, an isoxazolin-3-one oxotremorine-like compound, displayed potent atropine-sensitive analgesia with a significantly wider separation between the doses required for antinociception and those causing tremorogenic or cardiovascular effects. nih.gov This suggests the potential for developing selective muscarinic analgesics with a more favorable clinical profile. nih.gov

The table below presents findings on the analgesic effects of an oxotremorine derivative in preclinical models.

Preclinical Pain Model Compound Effect ID50 Reference
Formalin Licking Test (Mice)Isoxazolin-3-one Oxotremorine-like derivativeAtropine-sensitive analgesia~0.1 mg/kg i.p. nih.gov
Acetic Acid Writhing Test (Mice)Oxotremorine and its derivativesAntinociceptive activityNot specified nih.gov

Preclinical Models of Neurological and Psychiatric Disorders Utilizing Oxotremorine Sesquioxalate

Models of Parkinsonian Symptomology for Therapeutic Development

Oxotremorine (B1194727) is widely used to induce parkinsonian-like tremors in animal models, providing a platform for the development of anti-Parkinson's disease (PD) therapeutics. researchgate.netnih.gov Administration of oxotremorine reliably produces tremors, which are a key motor symptom of PD. researchgate.netoup.com These models are crucial for screening and evaluating the efficacy of novel drugs aimed at alleviating motor deficits. researchgate.netmichaeljfox.org

The underlying mechanism of oxotremorine-induced tremors involves the stimulation of muscarinic acetylcholine (B1216132) receptors in the central nervous system, which in turn affects the dopaminergic system that is compromised in PD. researchgate.netnih.gov While neurotoxin-based models like those using 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) cause actual degeneration of dopaminergic neurons, oxotremorine models provide a functional approach to study tremor mechanisms and test symptomatic treatments. nih.govnih.govnih.govmdpi.commdpi.com

For instance, studies have utilized oxotremorine-induced turning behavior in rats with unilateral 6-OHDA lesions to investigate interactions between cholinergic and other neurotransmitter systems, such as the adenosine (B11128) system. nih.gov These models help in understanding the complex neurochemical imbalances in PD and identifying new therapeutic targets.

Table 1: Oxotremorine in Parkinsonian Symptomology Models

Model Aspect Description Key Findings & Relevance
Behavioral Endpoint Induction of tremors and other motor impairments (e.g., turning behavior). researchgate.netnih.gov Allows for the quantitative assessment of anti-parkinsonian drug efficacy. michaeljfox.orgnih.gov
Mechanism Activation of central muscarinic acetylcholine receptors, modulating striatal dopamine (B1211576) function. nih.gov Provides a functional model of cholinergic-dopaminergic imbalance in PD.

| Application | Screening of potential anti-Parkinson's drugs and studying the mechanisms of tremor generation. researchgate.netmichaeljfox.org | Facilitates the discovery of novel symptomatic treatments for Parkinson's disease. |

Stress-Induced Behavioral and Neurobiological Dysfunction Models

Oxotremorine has been employed in models of stress to investigate the resulting behavioral and neurobiological dysfunctions, which are relevant to conditions like anxiety and depression. nih.govsciopen.com Chronic stress is known to impair cognitive functions such as learning and memory, and oxotremorine has been shown to reverse these deficits in animal models. nih.govresearchgate.net

In rats subjected to chronic restraint stress, treatment with oxotremorine improved performance in spatial learning and memory tasks, such as the eight-arm radial maze. nih.govresearchgate.net This cognitive enhancement was associated with the reversal of stress-induced decreases in acetylcholinesterase (AChE) activity in brain regions like the hippocampus and frontal cortex. nih.govresearchgate.net Furthermore, oxotremorine treatment restored norepinephrine (B1679862) levels in these areas, suggesting the involvement of both cholinergic and noradrenergic systems in its beneficial effects. nih.govresearchgate.net

The administration of oxotremorine can also influence the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the body's stress response. researchgate.netnih.govdntb.gov.ua Studies have shown that oxotremorine can increase the release of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441), and these effects can be modulated by different muscarinic receptor subtypes. researchgate.netnih.govdntb.gov.ua

Table 2: Oxotremorine in Stress-Induced Dysfunction Models

Model Aspect Description Key Findings & Relevance
Behavioral Model Chronic restraint stress in rats leading to cognitive deficits. nih.govresearchgate.net Oxotremorine reverses stress-induced impairments in learning and memory. nih.govresearchgate.net
Neurochemical Effects Reverses stress-induced decreases in AChE activity and restores norepinephrine levels. nih.govresearchgate.net Highlights the role of cholinergic and noradrenergic systems in stress-related cognitive dysfunction.

| Neuroendocrine Effects | Modulates the HPA axis by increasing ACTH and corticosterone release. researchgate.netnih.govdntb.gov.ua | Demonstrates the influence of the cholinergic system on the physiological stress response. |

Animal Models of Psychosis and Antipsychotic-like Effects

Oxotremorine-induced behaviors are utilized in preclinical models to screen for potential antipsychotic drugs. nih.gov While pharmacological models of psychosis often use drugs like phencyclidine (PCP) or ketamine, which are NMDA receptor antagonists, or psychedelic drugs, oxotremorine provides a different mechanistic approach by targeting the cholinergic system. nih.gov

The rationale for using oxotremorine in this context is based on the complex interplay of neurotransmitter systems, including the cholinergic system, in the pathophysiology of psychosis. Certain behavioral changes induced by oxotremorine can be attenuated by antipsychotic medications, making it a useful screening tool. For example, the modulation of locomotor activity and other specific behaviors induced by oxotremorine can predict the efficacy of potential antipsychotic compounds.

Cellular Models of Neurodegenerative Conditions

Neuroprotective Effects in Amyloid-Beta Induced Toxicity Models

In cellular models of Alzheimer's disease (AD), oxotremorine has demonstrated significant neuroprotective effects against amyloid-beta (Aβ)-induced toxicity. nih.govdntb.gov.uanih.gov Studies using SH-SY5Y neuroblastoma cells exposed to the Aβ₁₋₄₂ peptide, a key pathological hallmark of AD, have shown that treatment with oxotremorine enhances cell survival and promotes neurite growth. nih.govnih.govworld-wide.org

Oxotremorine treatment was found to counteract DNA fragmentation, a marker of apoptosis, induced by the Aβ peptide. nih.govdntb.gov.uaworld-wide.org These findings suggest that by activating muscarinic acetylcholine receptors, oxotremorine can trigger pro-survival signaling pathways in neurons, protecting them from the toxic effects of Aβ. The neuroprotective effects of oxotremorine in these models are linked to the modulation of cholinergic neurotransmission and the enhancement of cellular resilience. nih.govdntb.gov.uaunipa.it

Modulation of Oxidative Stress and Mitochondrial Function in Cellular Systems

A critical aspect of oxotremorine's neuroprotective action is its ability to combat oxidative stress and mitochondrial dysfunction, which are central to the pathogenesis of many neurodegenerative diseases. nih.govdntb.gov.uanih.gov In cellular models of AD, exposure to Aβ peptide leads to increased production of reactive oxygen species (ROS) and impairs mitochondrial morphology and function. nih.govnih.gov

Treatment with oxotremorine has been shown to block this Aβ-induced oxidative stress and preserve mitochondrial integrity. nih.govdntb.gov.uanih.gov Specifically, oxotremorine treatment reduces mitochondrial superoxide (B77818) levels, maintains the mitochondrial membrane potential, and mitigates mitochondrial swelling. world-wide.org This protection against oxidative damage is thought to be mediated, at least in part, through the upregulation of heat shock proteins and antioxidant enzymes. world-wide.org By preserving mitochondrial function, oxotremorine helps maintain cellular energy production and prevents the activation of cell death pathways. nih.govnih.govyoutube.com

Table 3: Oxotremorine in Cellular Models of Neurodegeneration

Cellular Model Aspect Description Key Findings & Relevance
Aβ-Induced Toxicity SH-SY5Y cells exposed to Aβ₁₋₄₂ peptide to mimic AD pathology. nih.govnih.gov Oxotremorine enhances cell survival, increases neurite length, and counteracts DNA fragmentation. nih.govnih.govworld-wide.org
Oxidative Stress Aβ-induced generation of ROS in neuronal cells. nih.gov Oxotremorine blocks oxidative stress and reduces ROS production. world-wide.org

| Mitochondrial Function | Aβ-induced mitochondrial damage, including altered membrane potential and swelling. nih.govworld-wide.org | Oxotremorine preserves mitochondrial morphology and function. nih.govworld-wide.org |

Sex Differences in Behavioral and Neurochemical Responses to Oxotremorine Sesquioxalate

Emerging research indicates that there are significant sex differences in the behavioral and neurochemical responses to oxotremorine. researchgate.netnih.govdntb.gov.ua These differences are important to consider in the development of therapeutic agents, as they can influence drug efficacy and side effect profiles.

In studies examining the HPA axis response to oxotremorine, male and female rodents have shown distinct patterns of hormone release. researchgate.netnih.govdntb.gov.ua For instance, in wild-type mice, oxotremorine-induced ACTH responses were found to be greater in males compared to females, while corticosterone responses were greater in females. researchgate.netnih.govdntb.gov.ua These differences highlight the influence of sex on the cholinergic regulation of the stress response.

Behavioral responses to various stimuli are also known to differ between sexes, and these differences can be influenced by the cholinergic system. biorxiv.orgnih.gov For example, female rats often exhibit higher levels of conditioned responding in Pavlovian learning tasks compared to males. nih.gov While direct studies on sex differences in a wide range of oxotremorine-induced behaviors are still expanding, the existing evidence on HPA axis responses suggests that sex is a critical variable in the effects of this compound. These sex-dependent effects may be related to the organizational and activational effects of sex hormones on the development and function of the central nervous system. nih.gov

Table 4: Sex Differences in Response to Oxotremorine

Response Type Observation in Males Observation in Females Relevance
ACTH Response Greater response to oxotremorine compared to females. researchgate.netnih.govdntb.gov.ua Lower response to oxotremorine compared to males. researchgate.netnih.govdntb.gov.ua Suggests sex-specific cholinergic regulation of this part of the HPA axis.

| Corticosterone Response | Lower response to oxotremorine compared to females. researchgate.netnih.govdntb.gov.ua | Greater response to oxotremorine compared to males. researchgate.netnih.govdntb.gov.ua | Indicates differential sensitivity of the adrenal cortex or its regulation by the HPA axis between sexes. |

Advanced Methodologies in Oxotremorine Sesquioxalate Research

In Vitro Experimental Paradigms

In vitro models provide a controlled environment to dissect the molecular and cellular mechanisms of Oxotremorine (B1194727) Sesquioxalate. These paradigms allow for precise measurements and manipulation of cellular processes, offering foundational insights into the compound's activity.

Cell Culture Models (e.g., Neuroblastoma Cell Lines, Leukemic Cell Lines)

Cell culture models are fundamental tools for investigating the direct effects of compounds on specific cell types.

Neuroblastoma Cell Lines: The human neuroblastoma SH-SY5Y cell line is a frequently used model in oxotremorine research. nih.gov Studies have shown that prolonged exposure of SH-SY5Y cells to oxotremorine can modulate signal transduction pathways, specifically the adenylate cyclase system. nih.gov In this model, oxotremorine attenuates the stimulatory effects of other signaling molecules on adenylate cyclase activity. nih.gov Further research using differentiated SH-SY5Y cells as an in vitro model for Alzheimer's disease has demonstrated the neuroprotective effects of Oxotremorine-M, a related compound. nih.gov This research indicated that the compound enhances cell survival, increases the length of neurites (projections from the neuron), and counteracts DNA fragmentation. nih.gov

Leukemic Cell Lines: Within the scope of the conducted research, no studies were identified that specifically utilized leukemic cell lines to investigate the effects of Oxotremorine Sesquioxalate.

Electrophysiological Techniques for Neuronal Activity and Ion Channel Recordings

Electrophysiological techniques, such as the patch-clamp method, are essential for studying how oxotremorine affects the electrical properties of neurons, including neuronal firing and the function of ion channels. biorxiv.orgnih.gov These methods allow for the direct measurement of ion flow across the cell membrane. nih.gov

Using whole-cell patch-clamp recordings, researchers have found that Oxotremorine-M, the quaternary derivative of oxotremorine, modulates various ion channels. In rat intracardiac neurons, Oxotremorine-M reversibly inhibits voltage-activated Ca2+ channel currents in a concentration-dependent manner. nih.gov This inhibition is associated with a slowing of the activation kinetics of the channels. nih.gov Studies on vestibular ganglion neurons revealed that Oxotremorine-M depolarizes the activation range of hyperpolarization-activated cyclic-nucleotide gated (HCN) channels and accelerates their activation rate. nih.gov Furthermore, research on cultured Xenopus myocytes showed that Oxotremorine-M can directly activate single nicotinic acetylcholine (B1216132) receptor channels, demonstrating mixed agonist properties. nih.gov

Table 1: Effects of Oxotremorine-M on Neuronal Ion Channels (Electrophysiological Findings)

Neuron/Cell TypeIon Channel/CurrentObserved EffectTechniqueCitation
Rat Intracardiac NeuronsVoltage-activated Ca2+ channelsReversible inhibition of peak current; slowed activation kinetics. Half-maximal inhibition at 40.8 nM.Whole-cell patch-clamp nih.gov
Rat Vestibular Ganglion NeuronsHCN channelsDepolarized half-activation voltage (V1/2) and sped up the rate of activation.Perforated whole-cell patch-clamp nih.gov
Cultured Xenopus MyocytesNicotinic acetylcholine receptor channelsDirect activation of channels, indicating nicotinic agonist activity.Single-channel recording nih.gov
Rat Olfactory Cortex NeuronsSlow post-stimulus afterdepolarizing current (IADP)Evoked a slow inward tail current, suggesting modulation of a Ca2+-sensitive K+ conductance.Whole-cell recording nih.gov

Radioligand Binding Assays for Receptor Affinity and Density Characterization

Radioligand binding assays are a gold standard for quantifying the affinity of a compound for its receptor and determining the density of these receptors in a given tissue. ssu.ac.ir These assays use a radioactively labeled compound (the radioligand) that binds to the target receptor.

In the context of oxotremorine research, these assays have been crucial for characterizing its interaction with muscarinic acetylcholine receptors. A common approach involves competitive binding assays, where a fixed concentration of a radioligand is incubated with the receptor preparation in the presence of varying concentrations of an unlabeled competing compound, such as oxotremorine. ssu.ac.ir By measuring the concentration of the unlabeled compound that inhibits 50% of the specific binding of the radioligand (the IC50 value), the affinity (Ki) of the unlabeled compound can be determined.

Studies have utilized radioligands like [3H]-N-methylscopolamine ([3H]NMS), an antagonist, and [3H]-oxotremorine-M ([3H]Oxo-M), an agonist, to probe the different conformational states of the muscarinic receptor. The ratio of a compound's affinity in displacing the antagonist versus the agonist (NMS/Oxo-M ratio) is used as an index of its efficacy, with full agonists having high ratios.

In Vivo Animal Model Techniques

In vivo studies in animal models are critical for understanding the systemic effects of this compound on complex physiological processes like cognition and neurochemistry.

Behavioral Assays for Cognitive Function (e.g., Radial Maze, Novel Object Recognition, Morris Water Maze)

Behavioral assays are used to assess the impact of oxotremorine on learning and memory.

Radial Maze: The radial arm maze is a task used to evaluate spatial learning and memory in rodents. researchgate.netnih.gov Research has shown that direct infusion of oxotremorine into the medial septum of the brain impairs memory performance in rats undergoing a delayed-non-match-to-sample radial maze task. nih.gov This finding points to a direct modulation of the septohippocampal circuits involved in memory consolidation by the compound. nih.gov

Morris Water Maze: The Morris water maze is a classic test of spatial learning and memory that requires animals to use distal cues to find a hidden platform in a pool of water. ssu.ac.ir In one study, oxotremorine was shown to attenuate the learning deficits induced by the GABAB agonist baclofen (B1667701). nih.gov This suggests that the memory-impairing effects of baclofen may involve an interaction with the cholinergic system, which is stimulated by oxotremorine. nih.gov

Novel Object Recognition: The novel object recognition test assesses an animal's ability to recognize a previously encountered object. frontiersin.org While direct studies specifically testing the effects of oxotremorine in this paradigm were not identified in the searched literature, the cholinergic system is known to be critically involved in this form of memory. nih.gov Cholinergic transmission in brain regions like the perirhinal cortex and hippocampus is essential for object recognition memory, and drugs that block muscarinic receptors (which oxotremorine stimulates) impair performance in this task. nih.gov

Neurochemical Analysis (e.g., Acetylcholinesterase Activity, Norepinephrine (B1679862) Levels, Dopamine (B1211576) Release)

Neurochemical analysis measures how oxotremorine alters the levels and metabolism of key neurotransmitters in the brain.

Acetylcholinesterase Activity: Studies have indicated that oxotremorine does not directly affect the activity of choline (B1196258) acetyltransferase or acetylcholinesterase, the enzymes responsible for synthesizing and breaking down acetylcholine, respectively.

Norepinephrine and Dopamine Levels: Oxotremorine has been shown to influence the metabolism of both norepinephrine and dopamine. Research in rats has demonstrated that a 1 mg/kg dose of oxotremorine significantly increases the levels of metabolites for both dopamine (homovanillic acid, HVA) and norepinephrine (3-methoxy-4-hydroxyphenylethylglycol, MHPG) in the corpus striatum. This suggests an increased turnover of these catecholamines. Interestingly, a lower dose of oxotremorine increased dopamine metabolism without affecting norepinephrine metabolism, indicating a dose-dependent differential effect. Further studies suggest a functional link, as the memory-facilitating effects of oxotremorine can be blocked by the dopamine receptor antagonist haloperidol, but not by alpha-noradrenergic blockers. nih.gov This points towards a necessary involvement of the dopaminergic system in the cognitive effects of muscarinic agonism by oxotremorine. nih.govnih.gov

Table 2: Effect of Oxotremorine on Dopamine and Norepinephrine Metabolites in Rat Corpus Striatum

CompoundDopamine Metabolite (HVA) % IncreaseNorepinephrine Metabolite (MHPG) % IncreaseCitation
Oxotremorine (1 mg/kg)68%51%
Oxotremorine (0.5 mg/kg)36%No significant change

Optogenetic Approaches in Cholinergic Circuitry Studies

Optogenetics represents a significant advancement in neuroscience, offering unprecedented precision for dissecting the function of specific neural circuits. nih.govoruen.com This technology allows researchers to control the activity of genetically targeted neurons with light, providing a method to selectively and rapidly activate or inhibit these cells. nih.govoruen.com In the context of cholinergic system research, optogenetics provides a powerful alternative to traditional pharmacological methods, such as the application of agonists like oxotremorine. nih.gov

While muscarinic agonists have been instrumental in understanding the broad effects of cholinergic stimulation, they are limited by a lack of spatial and temporal specificity. Optogenetic techniques circumvent this limitation by enabling the selective stimulation of cholinergic neurons in specific brain regions and pathways. nih.gov For instance, researchers can express light-sensitive ion channels, like channelrhodopsin-2 (ChR2), specifically in cholinergic neurons of a brain area such as the nucleus basalis. nih.gov Subsequent illumination of the target projection area, for example the neocortex, can evoke the release of acetylcholine from only these specific axonal projections. nih.gov

This approach has been used to confirm and extend knowledge about the modulatory roles of acetylcholine (ACh) mediated by both muscarinic and nicotinic receptors. nih.gov Studies have successfully used optogenetics to investigate the role of cholinergic inputs in various brain regions, including the olfactory bulb and striatum, revealing complex, frequency-dependent effects on neuronal activity. nih.gov By selectively activating cholinergic circuits, researchers can study their impact on network activity, such as neocortical desynchronization, and behavior with a level of precision that is not achievable with systemic or local drug administration. nih.gov This allows for a more nuanced understanding of the physiological roles of the circuits that are globally targeted by compounds like oxotremorine. nih.gov

Structural Elucidation and Computational Chemistry

The study of this compound at the molecular level benefits immensely from the integration of experimental structural analysis and theoretical computational methods. X-ray crystallography provides precise, high-resolution data on the molecule's solid-state conformation, while computational chemistry allows for the simulation of its dynamic behavior and interactions with biological targets.

X-ray crystallography is a foundational technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method has been successfully applied to this compound to elucidate its crystal structure. rsc.org

Analysis of diffraction data revealed that this compound crystallizes in the triclinic system. rsc.org The structure was solved using direct methods and refined to provide detailed atomic coordinates. rsc.org The investigation found that the pyrrolidine (B122466) ring adopts an envelope conformation, with the nitrogen atom displaced significantly from the plane formed by the carbon atoms. rsc.org Conversely, the pyrrolidone ring is nearly planar. rsc.org A key feature of the crystal structure is the extensive network of hydrogen bonds that link the oxotremorine cation with the oxalic acid and oxalate (B1200264) anion moieties, which themselves exhibit considerable disorder. rsc.org

The detailed structural parameters obtained from this analysis are crucial for understanding the molecule's intrinsic conformational preferences and intermolecular interactions in the solid state.

Table 1: Crystallographic Data for this compound

Parameter Value
Crystal System Triclinic
a 9.38 Å
b 12.00 Å
c 9.08 Å
α 94.7°
β 118.0°
γ 74.8°

Data sourced from the Journal of the Chemical Society, Perkin Transactions 2. rsc.org

Computational chemistry provides powerful tools to investigate how oxotremorine interacts with its biological targets, primarily muscarinic acetylcholine receptors (mAChRs), which are G-protein-coupled receptors (GPCRs). nih.gov These methods complement experimental data by offering dynamic and energetic insights into ligand-receptor binding.

Molecular Dynamics (MD) Simulations: MD simulations are a computational method used to approximate the average properties of a chemical system by simulating the movement of atoms and molecules over time based on classical mechanics. youtube.com In the context of oxotremorine, MD simulations can model the dynamic behavior of the ligand once it is bound to its receptor. By simulating the oxotremorine-receptor complex in a solvated, physiologically relevant environment, researchers can assess the stability of the binding pose, observe conformational changes in both the ligand and the receptor, and analyze the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time. nih.gov These simulations provide a view of the flexibility of the complex, which is often not captured by static structures. youtube.com

Ligand-Receptor Docking: Molecular docking is a computational technique that predicts the preferred orientation and conformation, or "pose," of a ligand when it binds to a receptor's active site. youtube.comyoutube.com The process involves preparing 3D structures of the ligand (oxotremorine) and the receptor (e.g., a homology model of an mAChR subtype) and then using a search algorithm to explore various binding modes. youtube.com Each potential pose is evaluated by a scoring function, which estimates the binding affinity, allowing the poses to be ranked. youtube.com For a flexible ligand like oxotremorine, docking simulations can identify crucial amino acid residues within the receptor's binding pocket that are essential for molecular recognition. This information is vital for understanding the structural basis of its agonist activity and can guide the design of new molecules with modified properties. nih.gov The combination of docking to predict the initial binding pose and MD simulations to refine and assess its stability provides a comprehensive understanding of the molecular interactions governing oxotremorine's function. nih.gov

Future Directions and Unexplored Avenues in Oxotremorine Sesquioxalate Research

Further Elucidation of Undefined Aspects of Mechanism of Action

While oxotremorine (B1194727) is well-established as a direct-acting muscarinic agonist, the full scope of its molecular interactions remains an area of active investigation. nih.gov Early research concluded that its effects stem from direct stimulation of muscarinic receptors rather than by inducing the release of acetylcholine (B1216132). nih.gov However, more recent and nuanced findings suggest a more complex pharmacological profile that warrants further exploration.

A significant avenue for future research is the potential for oxotremorine and its analogues to interact with other receptor systems. Studies on its quaternary derivative, oxotremorine-M, have revealed unexpected nicotinic properties and an ability to directly potentiate NMDA receptors, an effect not blocked by muscarinic antagonists like atropine. nih.govnih.gov This indicates a "mixed function" agonism and a potential for receptor cross-talk that is not fully understood. nih.govnih.gov Future studies should aim to clarify whether the parent compound, oxotremorine, shares these characteristics and to delineate the specific molecular interactions that allow for this dual receptor modulation.

Another undefined aspect is the complete mechanism behind the development of tolerance to chronic oxotremorine exposure. While a decrease in the number of muscarinic receptors has been observed with long-term stimulation, this does not fully account for the observed tolerance. nih.gov This suggests that other adaptive mechanisms, possibly involving downstream signaling pathways or receptor desensitization processes, are at play in the early stages of tolerance development. nih.gov Investigating these alternative mechanisms is crucial for understanding the long-term effects of cholinergic stimulation.

Key Research Questions:

Does oxotremorine exhibit direct modulatory effects on nicotinic or NMDA receptors, similar to its derivative oxotremorine-M?

What are the specific downstream signaling cascades that are altered during the development of tolerance to chronic oxotremorine administration?

Rational Design and Characterization of Novel Oxotremorine Analogues with Enhanced Receptor Subtype Selectivity

The non-selective nature of oxotremorine, while useful as a general research tool, is a significant limitation for therapeutic applications due to its wide range of effects. taylorandfrancis.com A major goal for future research is the rational design of novel analogues that exhibit high selectivity for specific muscarinic receptor subtypes (M1-M5). Achieving subtype selectivity is a primary objective in modern drug discovery as it allows for the targeting of specific physiological pathways, thereby maximizing therapeutic benefit while minimizing undesirable side effects. nih.gov

Structure-based drug design, utilizing crystal structures of individual muscarinic receptor subtypes, offers a powerful approach to creating these selective ligands. elifesciences.org By analyzing the subtle differences in the ligand-binding pockets of the M1-M5 receptors, medicinal chemists can design modifications to the oxotremorine scaffold. These modifications could involve altering functional groups to exploit differences in shape, charge distribution, and hydrogen bonding potential within the receptor's active site. nih.gov

For example, research has already begun on new analogues of oxotremorine and oxotremorine-M, testing their potency and efficacy at M1, M2, and M3 receptors to evaluate their pharmacological profiles. researchgate.net Future work should expand upon this by synthesizing a broader library of compounds and employing high-throughput screening assays to identify leads with high affinity and functional selectivity for each of the five receptor subtypes.

Muscarinic Receptor Subtype General Location Potential Therapeutic Target Area Goal of Selective Analogue
M1 CNS (Cortex, Hippocampus)Cognitive Enhancement (e.g., Alzheimer's Disease)Develop pro-cognitive agents without peripheral side effects. nih.gov
M2 Heart, CNSCardiac regulation, AnalgesiaModulate heart rate or pain perception with minimal cognitive or glandular effects.
M3 Smooth Muscle, GlandsOveractive Bladder, COPDInduce smooth muscle contraction or glandular secretion in a targeted manner.
M4 CNS (Striatum)Schizophrenia, Parkinson's DiseaseModulate dopamine (B1211576) release to address symptoms of psychosis or motor dysfunction.
M5 CNS (Substantia Nigra)Drug Addiction, Parkinson's DiseaseInfluence dopamine-dependent reward pathways.

Advanced Understanding of Receptor Subtype-Specific Contributions to Complex Neurological Functions

Developing subtype-selective oxotremorine analogues will provide powerful chemical tools to dissect the precise role of each muscarinic receptor in complex brain functions and neurological disorders. Oxotremorine's ability to induce a range of effects, including tremors, ataxia, and antipsychotic-like behaviors, highlights the diverse functions of the cholinergic system. wikipedia.orgyoutube.com By using selective agonists, researchers can systematically activate one receptor subtype at a time to map its specific contribution to these and other behaviors.

For instance, the M1 receptor is known to be critical for synaptic plasticity, a cellular mechanism underlying learning and memory. nih.gov Selective M1 agonists, derived from an oxotremorine scaffold, could be used to probe the potential for cognitive enhancement in models of Alzheimer's disease, separating these effects from the motor side effects associated with broader muscarinic activation. nih.govnih.gov Conversely, selective M4 receptor agonists could be used to explore the antipsychotic potential of cholinergic modulation in animal models of schizophrenia. wikipedia.org

This approach allows for a more granular understanding of the neural circuits modulated by each receptor subtype. By combining the administration of selective analogues with advanced neuroscience techniques such as in-vivo electrophysiology, optogenetics, and functional neuroimaging, researchers can trace the impact of activating a specific muscarinic receptor from the cellular level to the network and behavioral level.

Integration of Multi-Omics Approaches in Cholinergic System Research

To gain a truly comprehensive understanding of the downstream consequences of cholinergic activation by oxotremorine sesquioxalate, future research must integrate multi-omics approaches. These strategies, which include genomics, transcriptomics, proteomics, and metabolomics, allow for a systems-level view of the molecular changes induced by a pharmacological agent. mdpi.comfrontiersin.org

Applying a multi-omics pipeline to studies involving oxotremorine would reveal the full spectrum of its influence on cellular function. For example, transcriptomics (RNA-seq) could identify all genes whose expression is up- or down-regulated following receptor activation. Proteomics could then quantify the resulting changes in protein levels, while metabolomics could analyze shifts in metabolic pathways. plos.org

This integrated approach would be particularly valuable for:

Identifying Novel Drug Targets: Uncovering previously unknown proteins or pathways modulated by the cholinergic system.

Understanding Pathological Mechanisms: Comparing the multi-omics signature of oxotremorine in healthy models versus disease models (e.g., Alzheimer's or Parkinson's) to identify dysregulated pathways. frontiersin.org

Biomarker Discovery: Pinpointing specific molecules in the blood or cerebrospinal fluid that change in response to cholinergic stimulation, which could serve as biomarkers for drug efficacy or disease progression. mdpi.com

Explaining Complex Phenomena: Providing a molecular basis for phenomena like drug tolerance by revealing widespread adaptive changes in gene and protein expression over time. nih.gov

Exploration of Roles in Non-Neuronal Cholinergic Systems and Immune Cell Function

A compelling and relatively underexplored frontier is the function of oxotremorine in non-neuronal cholinergic systems, particularly within the immune system. It is now understood that immune cells, including lymphocytes, possess the machinery of a complete cholinergic system: they can synthesize acetylcholine and express all five subtypes of muscarinic receptors (M1-M5). nih.govresearchgate.net This suggests that cholinergic signaling is an intrinsic regulator of immune function.

Research has shown that muscarinic receptor activation by agonists like oxotremorine can have a stimulatory effect on the immune system, in contrast to the generally suppressive effects of nicotinic agonists. nih.gov Studies in rats demonstrated that oxotremorine treatment enhanced both antibody responses and T-cell proliferation. nih.govresearchgate.net Furthermore, oxotremorine has been shown to increase intracellular calcium concentrations in human T and B cell lines, a key step in lymphocyte activation. nih.gov

This opens up a vast area for future investigation. Oxotremorine and its future selective analogues could be used to explore the therapeutic potential of modulating the immune system via cholinergic pathways.

Future Research Questions in Immuno-Cholinergic Signaling:

Which specific muscarinic receptor subtypes are responsible for the pro-inflammatory and immune-enhancing effects of oxotremorine?

Can muscarinic agonists be used to boost immune responses in immunocompromised states or to enhance vaccine efficacy?

What is the role of the non-neuronal cholinergic system in autoimmune diseases, and could muscarinic modulation offer a novel therapeutic strategy?

How does oxotremorine affect the production and release of cytokines and chemokines from various immune cell populations?

Q & A

Basic: What experimental protocols are recommended for studying the muscarinic receptor activity of oxotremorine sesquioxalate in vivo?

Methodological Answer:
In vivo studies often involve dose-response analyses using rodent models. For example, intraperitoneal administration of linearly spaced antagonist doses (e.g., hexamethonium chloride) 15 minutes prior to this compound injection allows assessment of receptor antagonism. Control groups should remain untreated to establish baseline median effective doses (ED₅₀). Data analysis via linear regression identifies the antagonist dose doubling oxotremorine’s ED₅₀ . Ensure adherence to ethical guidelines for animal handling and statistical validation of group sizes (e.g., n=6 per dose group) .

Basic: How can the solubility and stability of this compound be optimized for in vitro assays?

Methodological Answer:
this compound exhibits solubility in DMSO (38.04 mg/mL at 25°C) but may require sonication for full dissolution. For stability, store lyophilized powder at -20°C (3-year shelf life) and prepared solutions at -80°C (6-month stability). Avoid repeated freeze-thaw cycles. When working with aqueous buffers (e.g., Tyrode’s solution: 137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂), pre-warm to 37°C and verify pH (7.4) to mimic physiological conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.